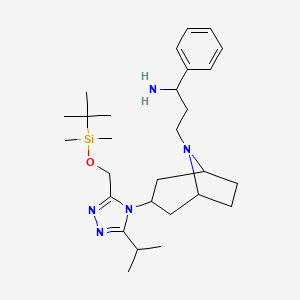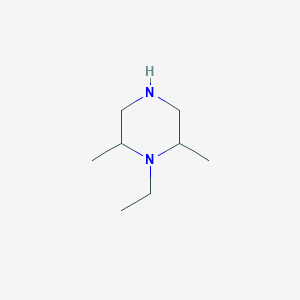![molecular formula C8H12F3NO2 B12090701 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol CAS No. 1375473-70-3](/img/structure/B12090701.png)
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium catalyst . This method is cost-effective and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity, making it suitable for various applications in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions often involve the use of sodium borohydride or other reducing agents.
Substitution: The trifluoromethyl group can be substituted under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various halogenating agents can be used to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol: This compound is structurally similar but lacks the oxa group.
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one: This derivative has a ketone group instead of an alcohol group.
Uniqueness
The presence of both the trifluoromethyl and oxa groups in 9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol imparts unique chemical properties, making it more versatile in various applications compared to its similar compounds.
Properties
CAS No. |
1375473-70-3 |
|---|---|
Molecular Formula |
C8H12F3NO2 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(13)5-1-12-2-6(7)4-14-3-5/h5-6,12-13H,1-4H2 |
InChI Key |
LDSGSTMOMUNVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2(C(F)(F)F)O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)








